molecular formula C16H12N2O2 B3057327 2-Furan-2-yl-1-furan-2-ylmethyl-1H-benzoimidazole CAS No. 79324-83-7

2-Furan-2-yl-1-furan-2-ylmethyl-1H-benzoimidazole

Cat. No.: B3057327
CAS No.: 79324-83-7
M. Wt: 264.28 g/mol
InChI Key: BBKODUSYDNJJKK-UHFFFAOYSA-N
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Description

2-Furan-2-yl-1-furan-2-ylmethyl-1H-benzoimidazole (Molecular Formula: C16H12N2O2) is a synthetically derived small molecule characterized by a benzimidazole core substituted with furan rings. This specific heterocyclic architecture makes it a valuable scaffold in diverse research applications. Recent investigations have highlighted its potential in pharmaceutical development, particularly as an anti-viral agent. In silico studies suggest this compound exhibits proficiency against key proteins of SARS-CoV-2, including the main protease (Mpro) and non-structural proteins nsp2 and nsp7, as determined by molecular docking and dynamics analysis . Beyond its bioactivity profile, this compound has demonstrated significant utility in materials science. It functions effectively as a ligand for constructing coordination complexes. For instance, it has been used to form tetrahedral cobalt(II) complexes, which exhibit single-molecule magnet (SMM) behavior and serve as efficient catalysts for the eco-friendly coupling of CO2 with epoxides to produce cyclic carbonates . The compound can be synthesized via a straightforward and green-synthetic route involving the coupling of a 5-membered heterocyclic-carboxaldehyde with o-phenylenediamine in water under aerobic conditions . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-(furan-2-yl)-1-(furan-2-ylmethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c1-2-7-14-13(6-1)17-16(15-8-4-10-20-15)18(14)11-12-5-3-9-19-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBKODUSYDNJJKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=CO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10349513
Record name 2-Furan-2-yl-1-furan-2-ylmethyl-1H-benzoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79324-83-7
Record name 2-Furan-2-yl-1-furan-2-ylmethyl-1H-benzoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Furan-2-yl-1-furan-2-ylmethyl-1H-benzoimidazole is a compound that has garnered attention for its potential biological activities. This article reviews its biological effects, mechanisms of action, and applications in various fields, supported by recent research findings and case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C13H10N2O2
  • Molecular Weight : 230.24 g/mol
  • CAS Number : 79324-83-7

The biological activity of this compound is primarily attributed to its interaction with various biological molecules. It may act as an antioxidant, influencing oxidative stress markers in biological systems. For instance, a study indicated that this compound could alter levels of vitamins A, E, and C, as well as glutathione peroxidase activity in rats, suggesting a role in modulating oxidative stress responses .

Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties. In experiments involving rat models, the compound was shown to decrease levels of essential antioxidants while increasing malondialdehyde (MDA), a marker of oxidative stress. This indicates its potential to influence redox balance in biological systems .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Studies have reported that derivatives of benzoimidazole compounds exhibit notable antifungal and antibacterial activities. Such properties make it a candidate for developing new antimicrobial agents.

Metal Ion Extraction

Recent applications involve using this compound in environmental chemistry. It has been utilized for the extraction and quantification of heavy metal ions from water samples when loaded onto activated carbon modified with silver nanoparticles. This application highlights its utility in environmental monitoring and remediation efforts .

Case Study 1: Antioxidant Effects in Rats

A study involving subcutaneous injections of 2-furan-2-yl-1H-benzimidazole in rats showed a significant decrease in serum levels of vitamins A, E, and C after repeated doses. The increase in MDA levels indicated enhanced lipid peroxidation, suggesting that the compound could induce oxidative stress under certain conditions .

Case Study 2: Heavy Metal Ion Extraction

In another study focusing on environmental applications, the compound was successfully used to extract heavy metals from contaminated water samples. The method involved using activated carbon modified with silver nanoparticles, demonstrating the compound's effectiveness in environmental remediation processes .

Data Table: Summary of Biological Activities

Biological ActivityObservationsReferences
Antioxidant ActivityDecreased vitamins A, E, C; increased MDA levels
Antimicrobial PropertiesExhibits antifungal and antibacterial activities
Heavy Metal Ion ExtractionEffective in extracting heavy metals from water

Scientific Research Applications

Medicinal Chemistry

The presence of benzimidazole and furan rings in 2-Furan-2-yl-1-furan-2-ylmethyl-1H-benzoimidazole indicates its potential as a scaffold for drug discovery. Benzimidazoles are known for their diverse biological activities, including:

  • Antiparasitic : Compounds with benzimidazole structures have shown effectiveness against various parasitic infections.
  • Antifungal : The compound may exhibit antifungal properties due to the furan and benzimidazole moieties, which are often involved in biological activity.
  • Antineoplastic : Research suggests that this compound could be explored for its potential in cancer treatment due to the known efficacy of similar compounds in targeting cancer cells .

Environmental Applications

Recent studies have highlighted the utility of this compound in environmental science, particularly in the removal of heavy metals from aqueous solutions. For instance:

  • Lead Ion Extraction : The compound has been loaded onto activated carbon to enhance solid-phase extraction processes for removing Pb(II) ions from water sources. This application demonstrates its effectiveness as an extractant and highlights its potential role in environmental remediation efforts .

Chemical Synthesis

In synthetic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for:

  • Formation of New Compounds : The electrophilic nature of the furan rings combined with the nucleophilic sites in the benzimidazole structure facilitates various chemical reactions, such as substitution and addition reactions.

Material Science

The compound's unique properties also make it valuable in material science:

  • Nanocomposite Development : Research indicates that when integrated with nanoparticles, such as platinum or molybdenum disulfide, this compound can enhance catalytic properties and improve the efficiency of various chemical processes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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2-Furan-2-yl-1-furan-2-ylmethyl-1H-benzoimidazole

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